9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC16376559
Molecular Formula: C25H24O7
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24O7 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 9-hydroxy-7-methyl-8-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C25H24O7/c1-13-10-21-23(15-6-5-7-16(15)25(28)32-21)24(27)22(13)17(26)9-8-14-11-19(30-3)20(31-4)12-18(14)29-2/h8-12,27H,5-7H2,1-4H3/b9-8+ |
| Standard InChI Key | LACOCQAQAUXRNF-CMDGGOBGSA-N |
| Isomeric SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C(=O)/C=C/C4=CC(=C(C=C4OC)OC)OC)O |
| Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C(=O)C=CC4=CC(=C(C=C4OC)OC)OC)O |
Introduction
9-Hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure, featuring a chromenone core, a cyclopentane ring, and various functional groups. Its CAS number is 1021094-50-7, and it has a molecular formula of C25H24O7, with a molecular weight of 436.5 g/mol .
Structural Characteristics
The compound's structure includes a chromenone core, which is known for its biological activity, and a cyclopentane ring. The presence of a hydroxyl group, a methyl group, and a trimethoxyphenyl moiety attached via a propenoyl linker adds to its complexity and potential biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C25H24O7 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1021094-50-7 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common starting materials might include 2,4,5-trimethoxybenzaldehyde, and the process may involve the formation of the chromenone core followed by functionalization with the trimethoxyphenyl group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Biological Activity
While specific biological activities of 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one are not extensively documented, compounds with similar chromenone cores have shown diverse pharmacological properties, including antihistaminic, bronchodilatory, and anticancer activities . The unique structure of this compound suggests potential for significant biological activity, warranting further research into its therapeutic applications.
Potential Therapeutic Applications
Given its structural complexity and the known biological activities of similar compounds, 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have potential applications in various therapeutic areas, such as allergy treatment, respiratory diseases, or cancer therapy. Further studies are needed to explore these possibilities fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume